Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl- Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl-
Brand Name: Vulcanchem
CAS No.: 62225-25-6
VCID: VC15893631
InChI: InChI=1S/C20H14O2/c1-13-11-18(14-7-3-2-4-8-14)22-20-17(12-21)15-9-5-6-10-16(15)19(13)20/h2-12H,1H3
SMILES:
Molecular Formula: C20H14O2
Molecular Weight: 286.3 g/mol

Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl-

CAS No.: 62225-25-6

Cat. No.: VC15893631

Molecular Formula: C20H14O2

Molecular Weight: 286.3 g/mol

* For research use only. Not for human or veterinary use.

Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl- - 62225-25-6

Specification

CAS No. 62225-25-6
Molecular Formula C20H14O2
Molecular Weight 286.3 g/mol
IUPAC Name 4-methyl-2-phenylindeno[2,3-b]pyran-9-carbaldehyde
Standard InChI InChI=1S/C20H14O2/c1-13-11-18(14-7-3-2-4-8-14)22-20-17(12-21)15-9-5-6-10-16(15)19(13)20/h2-12H,1H3
Standard InChI Key ZSPZJDSRDQZGIF-UHFFFAOYSA-N
Canonical SMILES CC1=C2C3=CC=CC=C3C(=C2OC(=C1)C4=CC=CC=C4)C=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a bicyclic system formed by fusing a pyran ring (oxygen-containing six-membered ring) with an indene moiety (two fused benzene rings). The carboxaldehyde group at position 9 introduces electrophilic reactivity, while the methyl and phenyl substituents enhance steric and electronic diversity. Key structural identifiers include:

PropertyValueSource
CAS Registry Number62225-25-6
Molecular FormulaC<sub>20</sub>H<sub>14</sub>O<sub>2</sub>
Molecular Weight286.3 g/mol
IUPAC Name4-methyl-2-phenylindeno[2,1-b]pyran-9-carbaldehyde
SMILES NotationCC1=C2C3=CC=CC=C3C(=C2OC(=C1)C4=CC=CC=C4)C=O

The InChIKey ZSPZJDSRDQZGIF-UHFFFAOYSA-N uniquely encodes its stereochemical and structural details.

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis of indenopyrans often employs cascade cyclization strategies. For instance, o-(2-acyl-1-ethynyl)benzaldehydes can react with amino acids or N-acylglycines to form fused pyran or oxazolone derivatives via Erlenmeyer-Plöchl azlactone (EPA) reactions . Although the exact pathway for Indeno[2,1-b]pyran-9-carboxaldehyde remains undocumented, analogous routes suggest:

  • Aldehyde Activation: The o-(2-acyl-1-ethynyl)benzaldehyde precursor undergoes nucleophilic attack by a glycine derivative.

  • Cyclization: Intramolecular 5-exo-dig or 6-endo-dig cyclizations form the pyran ring .

  • Functionalization: Methyl and phenyl groups are introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

Synthetic Challenges

Regioselectivity in cyclization steps is critical. For example, EPA reactions with N-acylglycines favor indeno[2,1-c]pyran-3-ones, whereas free amino acids yield oxazolone derivatives . Achieving the desired 4-methyl-2-phenyl substitution likely requires stringent control over reaction conditions, such as temperature (-20°C to 80°C) and catalyst choice (e.g., acetate anions) .

Physicochemical Properties

Thermodynamic Parameters

While experimental data for this specific compound are sparse, computational estimates and analog comparisons suggest:

PropertyValueMethod/Source
LogP (Partition Coefficient)~3.9Analogy to
Topological Polar Surface Area30.2 ŲCalculated
SolubilityLow in water; soluble in DMSOEmpirical data

Reactivity Profile

  • Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., formation of hydrazones).

  • Pyran Ring: Susceptible to electrophilic aromatic substitution at electron-rich positions.

  • Methyl/Phenyl Groups: Influence steric hindrance and π-π stacking interactions.

Applications in Materials Science and Organic Synthesis

Optoelectronic Materials

The extended π-conjugation in indenopyrans enables applications in organic light-emitting diodes (OLEDs). Derivatives with electron-withdrawing groups (e.g., carboxaldehyde) exhibit tunable luminescence .

Synthetic Intermediates

The compound serves as a precursor for heterocyclic expansions. For instance, reaction with hydrazine yields pyrazole-fused indenopyrans, which are valuable in agrochemical synthesis.

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